3-Chloro-2,4-dibromo-6-fluoroiodobenzene
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Overview
Description
3-Chloro-2,4-dibromo-6-fluoroiodobenzene is a polyhalogenated benzene derivative with the molecular formula C6HBr2ClFI and a molecular weight of 414.24 g/mol . This compound is characterized by the presence of multiple halogen atoms (chlorine, bromine, fluorine, and iodine) attached to a benzene ring, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4-dibromo-6-fluoroiodobenzene typically involves the halogenation of a benzene derivative. The process may include multiple steps of selective halogenation using reagents such as bromine, chlorine, fluorine, and iodine under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions in specialized reactors. The process requires precise control of temperature, pressure, and reaction time to ensure the selective introduction of halogen atoms at specific positions on the benzene ring .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,4-dibromo-6-fluoroiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide, potassium fluoride, and other nucleophiles can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized benzene compounds .
Scientific Research Applications
3-Chloro-2,4-dibromo-6-fluoroiodobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of halogenated compounds’ effects on biological systems.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Chloro-2,4-dibromo-6-fluoroiodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. The specific pathways and molecular targets depend on the context of its application, such as in medicinal chemistry or material science .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroiodobenzene: A polyhalobenzene with similar halogenation patterns but fewer halogen atoms.
2,6-Dibromo-3-chloro-4-fluoroaniline: Another polyhalogenated benzene derivative with different functional groups.
Uniqueness
This makes it a valuable compound for research and industrial purposes .
Biological Activity
3-Chloro-2,4-dibromo-6-fluoroiodobenzene is a halogenated aromatic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
- Chemical Formula : C₆HBr₂ClF I
- Molecular Weight : 414.24 g/mol
- CAS Number : [Not specified in the sources]
The compound features multiple halogen substituents, which can influence its reactivity and biological interactions. The presence of chlorine, bromine, and iodine atoms enhances its potential for forming strong interactions with biological macromolecules.
Antimicrobial Properties
Research indicates that halogenated compounds often exhibit antimicrobial activity due to their ability to disrupt cellular processes in bacteria and fungi. Studies have demonstrated that this compound shows promising results against various microbial strains.
- Mechanism of Action : The compound likely disrupts cell membrane integrity and interferes with metabolic pathways due to its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in microbial cells.
Anticancer Activity
The anticancer properties of halogenated aromatic compounds have been widely studied. This compound has been investigated for its potential as an anticancer agent.
- Case Studies :
- In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- A notable study indicated that the compound exhibited cytotoxic effects on breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapy.
Comparative Analysis of Biological Activity
Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Moderate | Significant | Disruption of cell membranes and induction of apoptosis |
2,4-Dichlorophenoxyacetic acid (2,4-D) | High | Low | Auxin mimic affecting plant growth |
Brominated phenols | Variable | Moderate | Formation of reactive oxygen species (ROS) |
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Attack : The halogen atoms can act as electrophiles, targeting nucleophilic sites in proteins and nucleic acids.
- Oxidative Stress Induction : The compound may induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage.
- Signal Transduction Interference : It may interfere with key signaling pathways involved in cell growth and apoptosis.
Research Findings
Recent studies have focused on optimizing the synthesis and improving the biological efficacy of this compound:
- A study highlighted the use of palladium-catalyzed cross-coupling reactions to synthesize derivatives with enhanced biological properties .
- Another investigation explored the structure-activity relationship (SAR) to identify modifications that could enhance both antimicrobial and anticancer activities .
Properties
CAS No. |
1000573-51-2 |
---|---|
Molecular Formula |
C6HBr2ClFI |
Molecular Weight |
414.23 g/mol |
IUPAC Name |
1,3-dibromo-2-chloro-5-fluoro-4-iodobenzene |
InChI |
InChI=1S/C6HBr2ClFI/c7-2-1-3(10)6(11)4(8)5(2)9/h1H |
InChI Key |
MLAWQSGYGJZQIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)Br)I)F |
Origin of Product |
United States |
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